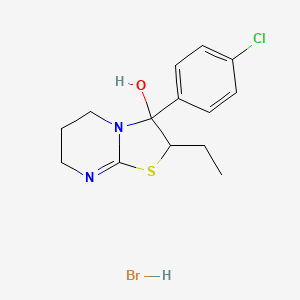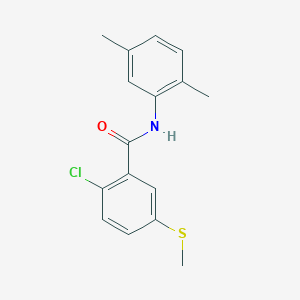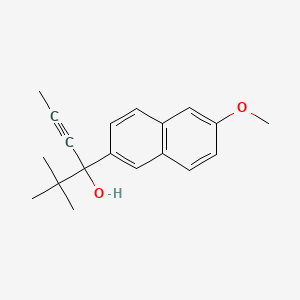
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL is a complex organic compound with a unique structure that includes a naphthyl group, a methoxy group, and a hexynol backbone
Métodos De Preparación
The synthesis of 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL typically involves multiple steps, including the formation of the naphthyl group, the introduction of the methoxy group, and the construction of the hexynol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Naphthyl Group: This step often involves the use of naphthalene derivatives and various reagents to introduce the naphthyl group into the molecule.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Construction of the Hexynol Backbone: This step involves the formation of the hexynol structure through reactions such as alkylation, alkyne formation, and hydroxylation.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and its effects on disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL exerts its effects involves its interactions with molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-pentyn-3-OL: This compound has a similar structure but with a pentynol backbone instead of a hexynol backbone.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-butyn-3-OL: This compound has a butynol backbone, making it shorter than the hexynol and pentynol analogs.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-propyn-3-OL: This compound has a propynol backbone, making it the shortest among the similar compounds.
The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
67460-88-2 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylhex-4-yn-3-ol |
InChI |
InChI=1S/C19H22O2/c1-6-11-19(20,18(2,3)4)16-9-7-15-13-17(21-5)10-8-14(15)12-16/h7-10,12-13,20H,1-5H3 |
Clave InChI |
VJWHWSRWEJBESU-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


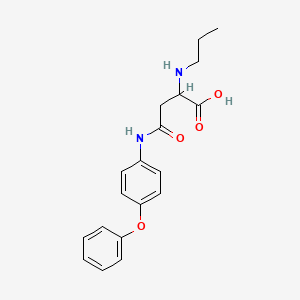
![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)

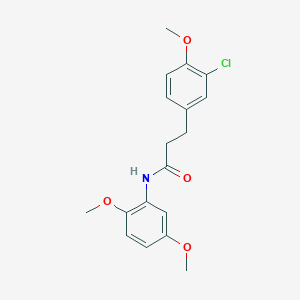
![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)
![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)

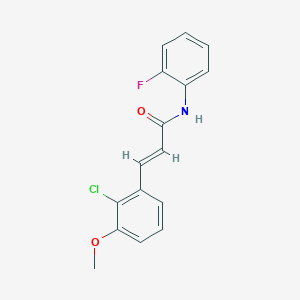



![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
